molecular formula C17H19ClN2OS B13733280 Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- CAS No. 3926-65-6

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy-

Cat. No.: B13733280
CAS No.: 3926-65-6
M. Wt: 334.9 g/mol
InChI Key: SGVAWVKNKIMXPP-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its applications in the field of antipsychotic medications, where it has been used to manage various psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylamino propyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process. The subsequent steps involve the reaction with dimethylamine and propyl bromide under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Employed in the development of antipsychotic drugs and other therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Thioridazine: Known for its use in treating schizophrenia.

    Fluphenazine: A potent antipsychotic used in the management of chronic psychotic disorders.

These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacokinetics and therapeutic effects.

Properties

CAS No.

3926-65-6

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-5-3-6-15(21)17(13)22-16-8-7-12(18)11-14(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3

InChI Key

SGVAWVKNKIMXPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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